6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the code “MFCD32632789” is a chemical substance with specific properties and applications It is used in various scientific research fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32632789” involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of “MFCD32632789” is carried out on a large scale using optimized processes. These methods ensure high efficiency and cost-effectiveness. The industrial production methods may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32632789” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD32632789” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of “MFCD32632789” depend on the type of reaction and the reagents used. These products may include derivatives with enhanced properties or new compounds with unique functionalities.
Wissenschaftliche Forschungsanwendungen
“MFCD32632789” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, “MFCD32632789” could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, the compound may be utilized in the production of materials, chemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of “MFCD32632789” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a series of biochemical events. These interactions can result in various effects, such as modulation of cellular signaling, inhibition of enzyme activity, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to “MFCD32632789” include those with analogous structures or functionalities. Examples of similar compounds may include other chemical substances with comparable molecular frameworks or reactivity patterns.
Uniqueness: The uniqueness of “MFCD32632789” lies in its specific properties and applications. Compared to similar compounds, “MFCD32632789” may offer distinct advantages, such as higher potency, selectivity, or stability. These unique features make it a valuable compound for various scientific research and industrial applications.
Conclusion
“MFCD32632789” is a versatile compound with significant importance in scientific research and industry. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its potential and uniqueness. Further studies and developments involving “MFCD32632789” may lead to new discoveries and advancements in various fields.
Eigenschaften
Molekularformel |
C11H8FN3 |
---|---|
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
6-fluoro-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8FN3/c12-9-3-1-2-7-8(9)4-6-5-14-11(13)15-10(6)7/h1-3,5H,4H2,(H2,13,14,15) |
InChI-Schlüssel |
YTVPGAYRSXHWFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=C(N=C2C3=C1C(=CC=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.